molecular formula C19H13F2N3OS B2821503 N-(4-fluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide CAS No. 897464-74-3

N-(4-fluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

Cat. No.: B2821503
CAS No.: 897464-74-3
M. Wt: 369.39
InChI Key: MHZCDDRVJISLIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with two 4-fluorophenyl groups. This structure combines a fused bicyclic system (imidazole and thiazole) with acetamide-linked aromatic substituents, which are critical for its physicochemical and pharmacological properties. The compound is synthesized via multi-step reactions involving condensation of halogenated phenacyl bromides with aminothiazole derivatives, followed by functionalization of the acetamide side chain . Its design leverages fluorinated aryl groups to enhance metabolic stability and binding affinity, a strategy common in medicinal chemistry .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3OS/c20-13-3-1-12(2-4-13)17-10-24-16(11-26-19(24)23-17)9-18(25)22-15-7-5-14(21)6-8-15/h1-8,10-11H,9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZCDDRVJISLIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Imidazo[2,1-b][1,3]thiazole Core

      Starting Materials: 4-fluoroaniline, 2-bromoacetophenone, and thiourea.

      Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures (100-120°C).

  • Acylation Reaction

      Starting Materials: The imidazo[2,1-b][1,3]thiazole intermediate and 4-fluorobenzoyl chloride.

      Reaction Conditions: The acylation is performed in the presence of a base such as triethylamine in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

      Products: Oxidation of the thiazole ring can lead to sulfoxides or sulfones.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in anhydrous solvents at low temperatures.

      Products: Reduction of the imidazole ring can yield dihydroimidazole derivatives.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Performed in polar solvents with or without a catalyst.

      Products: Substitution at the fluorophenyl groups can introduce various functional groups.

Scientific Research Applications

Antitumor Activity

Research has shown that derivatives of imidazo[2,1-b]thiazole exhibit potent antitumor properties. In particular, studies indicate that N-(4-fluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide may inhibit tumor cell proliferation through various mechanisms:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspases and modulating signaling pathways related to cell survival and death .
  • Case Studies : In vitro studies demonstrated significant cytotoxic effects against multiple cancer cell lines, suggesting its potential as a lead compound for further drug development .

Immunomodulatory Effects

Another area of interest is the immunomodulatory effects of this compound. Research indicates that imidazo[2,1-b]thiazole derivatives can enhance immune responses:

  • CD Receptor Modulation : The compound has been shown to modulate CD receptor expression, which plays a crucial role in immune system regulation. This modulation can lead to enhanced immune responses against tumors .
  • Case Studies : Experimental models have indicated that treatment with this compound increases the regeneration of CD receptors in T-cells, improving their functionality .

Anti-inflammatory Properties

This compound may also exhibit anti-inflammatory properties:

  • Mechanism : The compound potentially inhibits pro-inflammatory cytokines and mediators, thereby reducing inflammation .
  • Case Studies : Animal models have shown reduced inflammation markers following administration of this compound, indicating its therapeutic potential in inflammatory diseases .

Summary of Research Findings

ApplicationMechanismStudy Reference
Antitumor ActivityInduces apoptosis via caspase activation
ImmunomodulationModulates CD receptor expression
Anti-inflammatoryInhibits pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The fluorophenyl groups and the imidazo[2,1-b][1,3]thiazole core play crucial roles in binding to these targets, modulating their activity, and triggering specific biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituents on the imidazo[2,1-b]thiazole core or the acetamide-linked aryl groups. These modifications influence pharmacological activity, solubility, and synthesis efficiency. Below is a comparative analysis:

Compound Name / ID Substituents (R1, R2) Yield (%) Melting Point (°C) Key Pharmacological Activity Source
Target Compound R1 = 4-Fluorophenyl, R2 = 4-Fluorophenyl 72–95 N/A Under investigation
G618-0041 R1 = 4-Fluorophenyl, R2 = 4-Methoxyphenyl N/A N/A Screening compound (biological assays)
2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) R1 = 4-Chlorophenyl, R2 = Piperazine-pyridine 72 116–118 VEGFR2 inhibition (5.72% at 20 μM); IC50 = 1.4 μM (MDA-MB-231)
N-(6-Chloropyridin-3-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide (5h) R1 = 4-Methoxyphenyl, R2 = Chloropyridine 81 108–110 Cytotoxicity (cell line-dependent)
3-(4-Fluorophenyl)-2-[((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)acetyl)hydrazono]-4-thiazolidinone (4d) R1 = 4-Bromophenyl, R2 = Thiazolidinone 84 279–281 Aldose reductase inhibition

Key Observations:

  • Fluorinated vs. Chlorinated Aryl Groups : Fluorine substituents (e.g., in the target compound and G618-0041) improve lipophilicity and metabolic resistance compared to chlorine (e.g., 5l) but may reduce electrophilic reactivity .
  • Methoxy vs. Piperazine Substituents : Methoxy groups (e.g., 5h) enhance solubility but reduce cytotoxicity, while piperazine-pyridine moieties (e.g., 5l) improve kinase inhibition via hydrogen bonding .
  • Spiro and Thiazolidinone Derivatives: Compounds like 4d incorporate thiazolidinone rings, broadening activity to enzyme inhibition but complicating synthesis (lower yields: 54–87.8%) .

Pharmacological Activity

  • Anticancer Activity : The target compound’s fluorinated structure is hypothesized to enhance selectivity for cancer cell lines. In contrast, 5l (4-chlorophenyl derivative) shows potent VEGFR2 inhibition and cytotoxicity against MDA-MB-231 (IC50 = 1.4 μM), outperforming sorafenib .
  • Anti-inflammatory and Antimicrobial Effects : Analogues with triazole-thiazole hybrids (e.g., 9b in ) exhibit moderate anti-inflammatory activity, while thiadiazole derivatives (e.g., 4a-k in ) show antifungal and anthelmintic properties .

Biological Activity

N-(4-fluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes current findings on its biological activity, including enzyme inhibition, cytotoxicity against cancer cell lines, and potential mechanisms of action.

  • Chemical Formula : C19H15F2N3OS
  • Molecular Weight : 365.41 g/mol
  • IUPAC Name : this compound

1. Acetylcholinesterase Inhibition

Research has demonstrated that compounds with imidazo[2,1-b]thiazole scaffolds exhibit notable acetylcholinesterase (AChE) inhibitory activity. A study reported that derivatives of imidazo[2,1-b]thiazole showed AChE inhibition values ranging from 48.48% to 69.92%, with specific compounds achieving IC50 values as low as 0.0245 mg/mL . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

2. Cytotoxicity Against Cancer Cell Lines

Compounds similar to this compound have been tested for their cytotoxic effects against various human cancer cell lines. For instance, imidazo[2,1-b]thiazole derivatives have shown significant cytotoxicity against colon carcinoma cells (HCT-15), with IC50 values indicating strong antiproliferative effects . The presence of electron-donating groups on the phenyl ring enhances these activities.

3. Antimycobacterial Activity

Recent studies highlight the potential of imidazo[2,1-b]thiazole derivatives as antimycobacterial agents. One compound demonstrated an IC50 of 2.32 μM against Mycobacterium tuberculosis, indicating selective inhibition without acute toxicity to normal cells . This positions such compounds as promising candidates in the development of new treatments for tuberculosis.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound's ability to inhibit AChE suggests it may modulate neurotransmitter levels in the brain, which is crucial for cognitive function.
  • Cellular Interactions : The imidazo[2,1-b]thiazole moiety is known to interact with various cellular pathways and proteins involved in cell proliferation and apoptosis.
  • Selective Targeting : The structural characteristics allow for selective binding to targets associated with cancer and microbial infections.

Data Summary Table

Activity TypeAssessed CompoundIC50 ValueReference
AChE Inhibition4f0.0245 mg/mL
Cytotoxicity (HCT-15)VariousIC50 < 10 µM
Antimycobacterial ActivityIT102.32 µM

Case Study 1: Acetylcholinesterase Inhibition

In a controlled study assessing various imidazo[2,1-b]thiazole derivatives for AChE inhibition, compound 4f emerged as the most potent inhibitor. The study utilized both in vitro enzyme assays and molecular docking techniques to elucidate the binding interactions at the active site of AChE.

Case Study 2: Anticancer Activity

A series of compounds derived from imidazo[2,1-b]thiazole were evaluated for their anticancer properties against multiple cell lines. The results indicated a dose-dependent response with significant cytotoxicity observed at concentrations below 10 µM across several tested lines.

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[2,1-b][1,3]thiazole core. Key steps include:
  • Coupling Reactions : Use of Suzuki-Miyaura cross-coupling to introduce fluorophenyl groups, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous solvents like DMF or THF .
  • Acetamide Formation : Acylation of the intermediate with chloroacetyl chloride under basic conditions (e.g., triethylamine) at 0–5°C to minimize side reactions .
    Optimization Tips :
  • Control temperature (±2°C) during exothermic steps.
  • Use TLC or HPLC to monitor reaction progress and purity.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) for >95% purity .

Q. Which analytical techniques are most effective for characterizing molecular structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and detects impurities. For example, fluorophenyl protons appear as doublets (δ 7.2–7.8 ppm) due to coupling with fluorine .
  • X-ray Crystallography : Resolves bond lengths/angles (e.g., C-F bond: 1.34 Å) and confirms stereochemistry .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 403.83) .
  • HPLC-PDA : Quantifies purity (>98% recommended for biological assays) .

Q. How should researchers assess purity and stability during storage?

  • Methodological Answer :
  • Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Compare retention times against standards .
  • Stability :
  • Conduct accelerated degradation studies (40°C/75% RH for 6 months).
  • Monitor via NMR for decomposition products (e.g., free fluorophenyl groups) .
  • Store in amber vials under argon at -20°C to prevent hydrolysis .

Q. What initial biological screening approaches are recommended?

  • Methodological Answer :
  • In vitro Assays :
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays (IC₅₀ calculations) .
  • Antimicrobial Activity : Broth microdilution (MIC values against Candida albicans or Staphylococcus aureus) .
  • Cytotoxicity : MTT assay on HEK-293 cells (48-hour exposure, EC₅₀ determination) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Meta-Analysis : Compare data across studies using tools like PRISMA. For example, discrepancies in IC₅₀ values may arise from differential fluorophenyl group interactions with targets .
  • Structural Reanalysis : Verify compound identity via X-ray crystallography if conflicting bioactivity is reported .

Q. What strategies elucidate the pharmacodynamic profile and target interactions?

  • Methodological Answer :
  • Receptor Binding Studies :
  • Use SPR (Surface Plasmon Resonance) to measure binding kinetics (ka/kd) for EGFR or COX-2 .
  • Perform competitive assays with known inhibitors (e.g., gefitinib for EGFR) .
  • Molecular Dynamics Simulations : Simulate ligand-protein interactions (e.g., with GROMACS) to identify key binding residues (e.g., Lys721 in EGFR) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Methodological Answer :
  • Modification Hotspots :
  • Fluorophenyl Groups : Replace with chlorophenyl or methoxyphenyl to assess halogen/electron effects on bioactivity .
  • Acetamide Chain : Introduce methyl or ethyl groups to study steric effects .
  • SAR Workflow :

Synthesize derivatives via parallel synthesis.

Test in kinase inhibition assays.

Use QSAR models (e.g., CoMFA) to predict activity .

Q. What experimental approaches evaluate stability under physiological conditions?

  • Methodological Answer :
  • Simulated Gastric Fluid : Incubate at pH 1.2 (37°C, 2 hours) and analyze via LC-MS for degradation .
  • Plasma Stability : Incubate with human plasma (37°C, 24 hours), precipitate proteins with acetonitrile, and quantify parent compound .
  • Photostability : Expose to UV light (320–400 nm) and monitor degradation via HPLC .

Q. How can computational modeling predict biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to screen against PDB targets (e.g., 1M17 for EGFR). Prioritize compounds with docking scores <-8 kcal/mol .
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors near fluorine atoms) using Schrödinger’s Phase .

Q. What comparative analyses are critical when evaluating structural analogs?

  • Methodological Answer :
  • Bioisosteric Replacement : Compare imidazo[2,1-b]thiazole with triazolo[4,3-b]pyridazine cores to assess scaffold-specific activity .
  • Biological Potency : Use fold-change analysis (e.g., analog vs. parent compound in IC₅₀ values) .
  • ADMET Profiling : Compare logP (lipophilicity) and CYP450 inhibition profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.